Ethyl 2-(diethoxymethyl)butanoate
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Overview
Description
Ethyl 3,3-diethoxy-2-ethylpropanoate is an organic compound with the molecular formula C11H22O4 and a molecular weight of 218.29 g/mol . It is also known by other names such as 2-diethoxymethyl-butyric acid ethyl ester and 2-(Diethoxymethyl)butanoic acid ethyl ester . This compound is characterized by its ethyl and diethoxy functional groups attached to a propanoate backbone.
Preparation Methods
The synthesis of Ethyl 3,3-diethoxy-2-ethylpropanoate typically involves the reaction of butyraldehyde with ethanol in the presence of an acid catalyst to form the intermediate 2-diethoxymethyl-butyraldehyde . This intermediate is then esterified with ethanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3,3-diethoxy-2-ethylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3,3-diethoxy-2-ethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of metabolic pathways and enzyme interactions.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,3-diethoxy-2-ethylpropanoate involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3,3-diethoxy-2-ethylpropanoate can be compared with similar compounds such as:
Ethyl 3,3-diethoxypropanoate: This compound has a similar structure but lacks the ethyl group on the propanoate backbone.
3,3-Diethoxy-2-methylpropanoic acid ethyl ester: This compound has a methyl group instead of an ethyl group.
Ethyl 3,3-diethoxy-2-fluoropropanoate: This compound has a fluorine atom instead of an ethyl group. The uniqueness of Ethyl 3,3-diethoxy-2-ethylpropanoate lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H22O4 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 2-(diethoxymethyl)butanoate |
InChI |
InChI=1S/C11H22O4/c1-5-9(10(12)13-6-2)11(14-7-3)15-8-4/h9,11H,5-8H2,1-4H3 |
InChI Key |
KGLPEBZRXHIUFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(OCC)OCC)C(=O)OCC |
Origin of Product |
United States |
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